molecular formula C14H12MgN2O6 B1142086 p-Aminosalicylic acid magnesium salt CAS No. 123465-67-8

p-Aminosalicylic acid magnesium salt

Cat. No. B1142086
M. Wt: 328.56
InChI Key:
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Description

P-Aminosalicylic acid magnesium salt, also known as PAS-Mg, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound is a derivative of p-Aminosalicylic acid (PAS) and is commonly used as a drug for the treatment of tuberculosis.

Mechanism Of Action

The exact mechanism of action of p-Aminosalicylic acid magnesium salt is not fully understood. However, it is thought to work by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. By inhibiting the synthesis of mycolic acids, p-Aminosalicylic acid magnesium salt disrupts the integrity of the cell wall, leading to the death of the bacteria.

Biochemical And Physiological Effects

P-Aminosalicylic acid magnesium salt has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis, as well as other bacteria. It has also been found to have anti-inflammatory properties, making it useful in the treatment of other inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using p-Aminosalicylic acid magnesium salt in lab experiments is its effectiveness in inhibiting the growth of Mycobacterium tuberculosis. It is also relatively easy to synthesize, making it readily available for use in experiments. However, there are some limitations to using p-Aminosalicylic acid magnesium salt in lab experiments. For example, it can be toxic to certain cell types, making it unsuitable for use in some experiments.

Future Directions

There are several future directions that could be explored in the study of p-Aminosalicylic acid magnesium salt. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the investigation of the potential applications of p-Aminosalicylic acid magnesium salt in the treatment of other bacterial infections and inflammatory diseases. Additionally, research could be conducted to further elucidate the mechanism of action of p-Aminosalicylic acid magnesium salt, which could lead to the development of more effective treatments for tuberculosis and other diseases.

Synthesis Methods

P-Aminosalicylic acid magnesium salt can be synthesized by reacting p-Aminosalicylic acid with magnesium oxide. The reaction takes place in aqueous solution and is usually carried out at high temperatures and pressures. The resulting product is a white crystalline powder that is soluble in water.

Scientific Research Applications

P-Aminosalicylic acid magnesium salt has been extensively studied for its potential applications in the treatment of tuberculosis. It has been found to be effective in inhibiting the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In addition to its antibacterial properties, p-Aminosalicylic acid magnesium salt has also been found to have anti-inflammatory properties, making it useful in the treatment of other inflammatory diseases.

properties

IUPAC Name

magnesium;5-amino-2-carboxyphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H7NO3.Mg/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,9H,8H2,(H,10,11);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNYXANHZIFMBQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12MgN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241190
Record name Bis(4-aminosalicylato-O1,O2)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Aminosalicylic acid magnesium salt

CAS RN

94233-03-1
Record name Magnesium, bis(4-amino-2-hydroxybenzoato-O1,O2)-, (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94233-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-aminosalicylato-O1,O2)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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